

An In-depth Technical Guide to 3-Methoxycyclohexene: Structure, Nomenclature, and Properties

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Compound of Interest		
Compound Name:	3-Methoxycyclohexene	
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Introduction

3-Methoxycyclohexene is an unsaturated cyclic ether of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring both a nucleophilic double bond and an ether linkage, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, nomenclature, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an example of its chemical reactivity.

Chemical Structure and Nomenclature

The structural representation and key identifiers for **3-Methoxycyclohexene** are detailed below.

Chemical Structure:

Nomenclature and Identifiers:



Identifier	Value
IUPAC Name	3-methoxycyclohexene[1]
CAS Number	2699-13-0[1]
Molecular Formula	C7H12O[1]
Molecular Weight	112.17 g/mol [1]
Synonyms	1-Methoxy-2-cyclohexene, 2-Cyclohexen-1-yl methyl ether, 3-Methoxy-1-cyclohexene

Physicochemical Properties

This section summarizes the key physical and chemical properties of **3-Methoxycyclohexene**.

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	TCI America
Boiling Point	133 °C	TCI America
Density	0.92 g/cm3 (at 20°C)	TCI America
Refractive Index	1.46	TCI America
Flash Point	27 °C	TCI America

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **3-Methoxycyclohexene**, crucial for its identification and characterization.[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
5.8 - 6.0	m	2H	Olefinic protons (CH=CH)
3.8 - 4.0	m	1H	CH-O
3.35	S	3H	Methoxy protons (O- CH₃)
1.5 - 2.2	m	6Н	Allylic and aliphatic protons (CH ₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
125 - 135	Olefinic carbons (=CH)
75 - 80	Allylic ether carbon (CH-O)
55 - 60	Methoxy carbon (O-CH₃)
20 - 40	Aliphatic carbons (CH ₂)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~3020	Medium	=C-H stretch
2930, 2860	Strong	C-H stretch (aliphatic)
~1650	Medium	C=C stretch
~1100	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS) Data



m/z	Interpretation
112	Molecular ion (M+)
97	Loss of a methyl group (M ⁺ - CH₃)
81	Loss of a methoxy group (M ⁺ - OCH₃)
79	Retro-Diels-Alder fragmentation

Experimental Protocols Synthesis of 3-Methoxycyclohexene

A common and effective method for the synthesis of **3-Methoxycyclohexene** is a two-step process starting from cyclohexene. The first step involves the allylic bromination of cyclohexene to yield **3-bromocyclohexene**, followed by a Williamson ether synthesis with sodium methoxide.

Step 1: Allylic Bromination of Cyclohexene to 3-Bromocyclohexene

- Materials:
 - Cyclohexene
 - N-Bromosuccinimide (NBS)
 - Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
 - Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
 - Saturated sodium bicarbonate solution
 - Saturated sodium thiosulfate solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:



- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) in CCl₄.
- Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
- Heat the mixture to reflux. The reaction can be monitored by the disappearance of the dense NBS from the bottom of the flask and the appearance of succinimide floating on the surface.
- After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
- Filter off the succinimide and wash the solid with a small amount of CCl₄.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 3-bromocyclohexene, which can be purified by vacuum distillation.

Step 2: Williamson Ether Synthesis to 3-Methoxycyclohexene

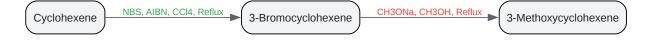
- Materials:
 - 3-Bromocyclohexene (from Step 1)
 - Sodium methoxide (CH₃ONa) or sodium metal and anhydrous methanol
 - Anhydrous methanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)
 - Diethyl ether
 - Water
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)



Procedure:

- Prepare a solution of sodium methoxide in anhydrous methanol. If using sodium metal,
 carefully add sodium (1.1 eq) to anhydrous methanol under an inert atmosphere.
- To the cooled sodium methoxide solution, add 3-bromocyclohexene (1.0 eq) dropwise with stirring.
- Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).
- Cool the reaction mixture and quench with water.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
- Purify the resulting **3-Methoxycyclohexene** by distillation.

Visualizations Synthetic Pathway of 3-Methoxycyclohexene



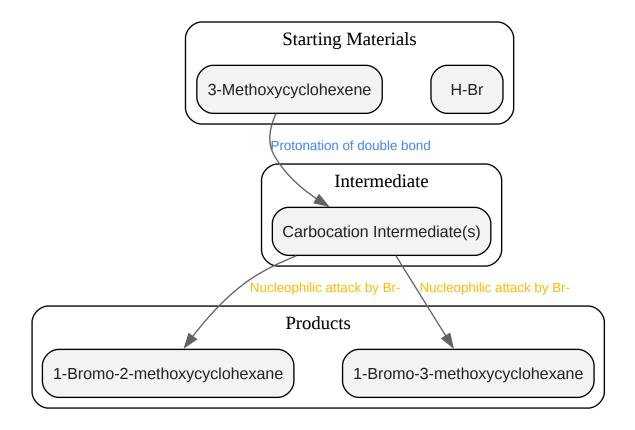
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Caption: Synthetic route to **3-Methoxycyclohexene** from cyclohexene.

Electrophilic Addition of HBr to 3-Methoxycyclohexene

The double bond in **3-Methoxycyclohexene** can undergo electrophilic addition reactions. The following diagram illustrates the mechanism for the addition of hydrogen bromide (HBr).





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Caption: Mechanism of electrophilic addition of HBr to **3-Methoxycyclohexene**.

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References

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- 2. spectrabase.com [spectrabase.com]
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